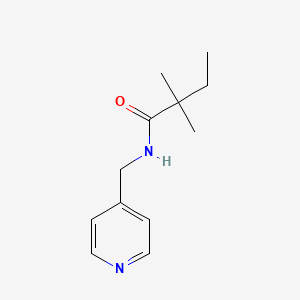![molecular formula C29H28N2O3 B11030886 1-(2,3-dihydro-1H-indol-1-yl)-2-{[2,2,4-trimethyl-1-(phenylcarbonyl)-1,2-dihydroquinolin-6-yl]oxy}ethanone](/img/structure/B11030886.png)
1-(2,3-dihydro-1H-indol-1-yl)-2-{[2,2,4-trimethyl-1-(phenylcarbonyl)-1,2-dihydroquinolin-6-yl]oxy}ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-BENZOYL-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL)OXY]-1-(2,3-DIHYDRO-1H-INDOL-1-YL)-1-ETHANONE is a complex organic compound that features a quinoline and indole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-BENZOYL-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL)OXY]-1-(2,3-DIHYDRO-1H-INDOL-1-YL)-1-ETHANONE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and indole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include benzoyl chloride, trimethylquinoline, and dihydroindole. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps such as crystallization or chromatography would be employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1-BENZOYL-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL)OXY]-1-(2,3-DIHYDRO-1H-INDOL-1-YL)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the quinoline or indole rings, potentially altering the compound’s properties.
Substitution: Electrophilic or nucleophilic substitution reactions can be performed on the aromatic rings to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions would vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline or indole derivatives with additional carbonyl groups, while substitution reactions could introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
2-[(1-BENZOYL-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL)OXY]-1-(2,3-DIHYDRO-1H-INDOL-1-YL)-1-ETHANONE has several scientific research applications:
Chemistry: The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of biological macromolecules.
Industry: The compound could be used in the development of new materials with unique properties, such as polymers or dyes.
Mécanisme D'action
The mechanism by which 2-[(1-BENZOYL-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL)OXY]-1-(2,3-DIHYDRO-1H-INDOL-1-YL)-1-ETHANONE exerts its effects would depend on its specific application. In a biological context, the compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-[(1-BENZOYL-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL)OXY]-1-(2,3-DIHYDRO-1H-INDOL-1-YL)-1-ETHANONE include:
Quinoline derivatives: Compounds with a quinoline core structure, which may have similar chemical properties and applications.
Indole derivatives: Compounds featuring an indole moiety, which are often used in medicinal chemistry and organic synthesis.
Uniqueness
What sets 2-[(1-BENZOYL-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL)OXY]-1-(2,3-DIHYDRO-1H-INDOL-1-YL)-1-ETHANONE apart is its unique combination of quinoline and indole structures, which may confer distinct chemical and biological properties. This dual functionality could make it particularly valuable in applications requiring specific interactions or reactivity.
Propriétés
Formule moléculaire |
C29H28N2O3 |
|---|---|
Poids moléculaire |
452.5 g/mol |
Nom IUPAC |
2-(1-benzoyl-2,2,4-trimethylquinolin-6-yl)oxy-1-(2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C29H28N2O3/c1-20-18-29(2,3)31(28(33)22-10-5-4-6-11-22)26-14-13-23(17-24(20)26)34-19-27(32)30-16-15-21-9-7-8-12-25(21)30/h4-14,17-18H,15-16,19H2,1-3H3 |
Clé InChI |
FARNFWNKYHPKMJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(N(C2=C1C=C(C=C2)OCC(=O)N3CCC4=CC=CC=C43)C(=O)C5=CC=CC=C5)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2,2-dimethylpropanamide](/img/structure/B11030809.png)
![methyl (2E)-[2-({5-[2-(4-methoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}amino)-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate](/img/structure/B11030813.png)
![2-(2,4-dichlorophenoxy)-1-[(1Z)-8-ethoxy-4,4-dimethyl-1-(phenylimino)-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl]ethanone](/img/structure/B11030817.png)
![(1E)-6-(4-chlorophenyl)-1-[(4-fluorophenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11030824.png)
![(1Z)-8-bromo-6-(4-chlorophenyl)-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11030840.png)

![3-(3-bromophenyl)-9-ethoxy-5,5,7-trimethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one](/img/structure/B11030845.png)
![(1E)-1-[(4-fluorophenyl)imino]-4,4,6-trimethyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate](/img/structure/B11030846.png)
![8-Methoxy-4,4,6-trimethyl-1-(1-methylethylidene)-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one](/img/structure/B11030853.png)
![N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B11030854.png)
![N-(3,4-difluorophenyl)-2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11030866.png)
![N-[1-(4-Methoxyphenyl)ethyl]but-2-ynamide](/img/structure/B11030867.png)
![6-amino-2-(4-methoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione](/img/structure/B11030875.png)
![5-(4-Isopropylphenyl)[1,2,5]oxadiazolo[3,4-B]pyrazine](/img/structure/B11030879.png)
